molecular formula C3H8ClNO B11925045 2-Amino-3-chloropropan-1-ol

2-Amino-3-chloropropan-1-ol

Cat. No.: B11925045
M. Wt: 109.55 g/mol
InChI Key: YNTAOEPAYSOYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloropropan-1-ol is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloropropan-1-ol typically involves the reaction of epichlorohydrin with ammonia. The reaction proceeds as follows:

  • Epichlorohydrin is reacted with aqueous ammonia at a temperature of around 50-60°C.
  • The reaction mixture is then neutralized with hydrochloric acid to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloropropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-amino-1,3-propanediol.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form 3-chloropropan-1-amine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution: 2-Amino-1,3-propanediol.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 3-Chloropropan-1-amine.

Scientific Research Applications

2-Amino-3-chloropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-chloropropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-Chloropropan-1-amine: Similar in structure but lacks the hydroxyl group.

    2-Amino-1,3-propanediol: Similar but has an additional hydroxyl group instead of the chlorine atom.

    3-Chloro-2-hydroxypropylamine: Similar but with the hydroxyl group on the second carbon.

Uniqueness: 2-Amino-3-chloropropan-1-ol is unique due to the presence of both an amino group and a chlorine atom on adjacent carbon atoms. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-3-chloropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO/c4-1-3(5)2-6/h3,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTAOEPAYSOYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.